

Linagliptin-d4 in drug metabolism and pharmacokinetics (DMPK) studies

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Compound of Interest		
Compound Name:	Linagliptin-d4	
Cat. No.:	B15142624	Get Quote

Application Notes: The Role of Linagliptin-d4 in DMPK Studies

Introduction

Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for drug development. Drug Metabolism and Pharmacokinetics (DMPK) studies provide this crucial information, and the accuracy of such studies relies on robust bioanalytical methods. **Linagliptin-d4**, a deuterium-labeled analog of Linagliptin, serves as an ideal internal standard (IS) for quantitative analysis in biological matrices, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] [5][6][7]

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[8][9] Because **Linagliptin-d4** is chemically identical to Linagliptin, it co-elutes chromatographically and exhibits the same extraction recovery and ionization response.[8][10] This allows it to accurately correct for variations during sample preparation and analysis, including matrix effects, thereby ensuring high precision and accuracy in pharmacokinetic assessments.[9][10]

Application: Quantitative Bioanalysis of Linagliptin



The primary application of **Linagliptin-d4** is as an internal standard for the precise quantification of Linagliptin in biological samples such as plasma and urine.[5][7] Its use is integral to:

- Pharmacokinetic (PK) Studies: Determining key PK parameters like Cmax, Tmax, AUC, and half-life.
- Bioequivalence (BE) Studies: Comparing the pharmacokinetic profiles of a generic formulation to a reference product.[11]
- Metabolism Studies: Investigating the metabolic fate of Linagliptin.

The workflow for such an analysis involves spiking a known concentration of **Linagliptin-d4** into unknown plasma samples, followed by extraction and LC-MS/MS analysis. The concentration of Linagliptin is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and analytical parameters for Linagliptin, derived from studies that would typically employ a deuterated internal standard like **Linagliptin-d4** for quantification.

Table 1: Pharmacokinetic Parameters of Linagliptin in Humans



Parameter	Value	Description	Citations
Tmax (Time to Cmax)	~1.5 - 2.0 hours	Time to reach maximum plasma concentration after oral administration.	[12][13]
Cmax (Maximum Conc.)	~11 - 12 nmol/L	Maximum plasma concentration at steady-state (5 mg dose).	[12][14]
AUC (Area Under Curve)	~150 nmol·h/L	Total drug exposure at steady-state (5 mg dose).	[14]
Absolute Bioavailability	~30%	The fraction of the oral dose that reaches systemic circulation.	[13][14][15]
Volume of Distribution	~1,110 L	Apparent volume of distribution at steady state, indicating extensive tissue distribution.	[12]
Terminal Half-life (t½)	>100 hours	Long terminal half-life due to strong binding to the DPP-4 enzyme.	[1][14][16]
Accumulation Half-life	~10 hours	Effective half-life for reaching steady-state, shorter due to saturable binding.	[14][16]
Elimination Route	Fecal: ~85%, Renal: ~5%	Primarily eliminated unchanged via bile and gut, with minimal renal excretion.	[1][12][15]



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Plasma Protein Binding Concentrationdependent 99% at 1 nmol/L to 75-89% at >30

nmol/L.

[14]

Table 2: Example LC-MS/MS Method Parameters for Linagliptin Quantification



Parameter	Specification	Description	Citations
Instrument	Triple Quadrupole LC- MS/MS	Provides high sensitivity and selectivity for quantitative analysis.	[17][18][19]
Ionization Mode	Positive Electrospray Ionization (ESI+)	Efficiently ionizes Linagliptin and Linagliptin-d4.	[5][11]
Detection Mode	Multiple Reaction Monitoring (MRM)	Ensures specificity by monitoring parent-to-product ion transitions.	[11][20][21]
MRM Transition (Linagliptin)	m/z 473.5 → 157.6	The mass-to-charge ratio of the precursor ion and the selected product ion.	[11][21]
MRM Transition (Linagliptin-d4)	m/z 477.6 → 157.6	The precursor ion is shifted by +4 Da due to deuterium labeling. The product ion is often the same if deuteriums are not on that fragment.	[22]
Chromatographic Column	C18 or Phenyl Hexyl	Reverse-phase columns commonly used for separating the analyte from matrix components.	[5][20][21]
Mobile Phase	Acetonitrile and Ammonium Formate or Formic Acid Buffer	A typical gradient or isocratic mobile phase for reverse-phase chromatography.	[5][20][21][22]



Internal Standard	Linagliptin-d4	Stable isotope-labeled internal standard for accurate quantification.	[5][22]
Linearity Range	~0.1 - 100 ng/mL	The concentration range over which the method is accurate and precise. Varies by specific method.	[5][11][23]

Experimental Protocols

This section provides a detailed protocol for the quantification of Linagliptin in human plasma using **Linagliptin-d4** as an internal standard, based on common methodologies.[5][21][22]

Protocol 1: Bioanalytical Method for Linagliptin in Human Plasma by LC-MS/MS

- 1. Materials and Reagents
- · Linagliptin reference standard
- Linagliptin-d4 internal standard (IS)
- HPLC-grade Methanol, Acetonitrile, Ethyl Acetate
- Ammonium Formate
- Formic Acid
- Ultrapure Water
- Control Human Plasma (K2EDTA)
- 2. Preparation of Solutions
- Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Linagliptin and Linagliptin-d4 in methanol to obtain a concentration of 1 mg/mL.



- Working Stock Solutions: Prepare intermediate stock solutions by serially diluting the primary stocks with a 50:50 methanol:water mixture.
- Calibration Standards (CS) and Quality Control (QC) Samples: Spike appropriate volumes of the Linagliptin working stock solutions into blank human plasma to prepare a series of CS (e.g., 0.1, 0.2, 0.5, 2, 10, 50, 80, 100 ng/mL) and at least four levels of QC samples (e.g., LLOQ, Low, Mid, High).
- Internal Standard (IS) Working Solution: Dilute the Linagliptin-d4 stock solution to a final concentration (e.g., 40 ng/mL) using 50:50 methanol:water.
- 3. Sample Preparation (Liquid-Liquid Extraction)
- Aliquot 300 μL of plasma sample (CS, QC, or unknown) into a clean microcentrifuge tube.
- Add 50 μL of the IS working solution (Linagliptin-d4) to all tubes except for the blank matrix sample. Vortex briefly.
- Add 400 μL of an extraction buffer (e.g., 10% ammonia solution in water).
- Add 3 mL of ethyl acetate as the extraction solvent.
- Vortex the mixture for 5 minutes to ensure thorough extraction.
- Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 μL of the mobile phase. Vortex to mix.
- Transfer the reconstituted sample to an HPLC vial for analysis.
- 4. LC-MS/MS Instrument Conditions
- LC System: UHPLC/HPLC system



Column: C18 column (e.g., 4.6 x 50 mm, 5 μm)

Mobile Phase A: 10 mM Ammonium Formate in water

Mobile Phase B: Acetonitrile

Flow Rate: 0.6 mL/min

• Injection Volume: 10 μL

MS System: Triple Quadrupole Mass Spectrometer

• Ion Source: ESI+

MRM Transitions:

Linagliptin: Q1: 473.5 m/z → Q3: 157.6 m/z

Linagliptin-d4: Q1: 477.6 m/z → Q3: 157.6 m/z

5. Data Analysis

- Integrate the peak areas for both Linagliptin and Linagliptin-d4.
- Calculate the peak area ratio (Linagliptin Area / Linagliptin-d4 Area).
- Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the CS samples using a weighted $(1/x^2)$ linear regression.
- Determine the concentration of Linagliptin in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

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